3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide
Description
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group, a benzothiazole ring, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-17-13-18(2)23-21(14-17)31-24(26-23)27(16-19-7-6-11-25-15-19)22(28)10-12-32(29,30)20-8-4-3-5-9-20/h3-9,11,13-15H,10,12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTPRIKDGLRSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the benzenesulfonyl group and the pyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzothiazole and pyridine rings may also contribute to its binding affinity and specificity, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-nitro-benzenesulfonyl chloride: Shares the benzenesulfonyl group but differs in its functional groups and overall structure.
2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol: Contains a benzotriazole ring and is used in different applications.
Uniqueness
3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is unique due to its combination of a benzenesulfonyl group, benzothiazole ring, and pyridine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide is a notable member of the benzothiazole family, characterized by its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 510.1 g/mol. Its structure features a benzothiazole moiety linked to a sulfonamide and a pyridine derivative, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H32N3O3S |
| Molecular Weight | 510.1 g/mol |
| CAS Number | 1135207-38-3 |
Antitumor Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that This compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a critical role in the inflammatory response. This inhibition suggests potential use in treating inflammatory diseases such as arthritis.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of COX Enzymes : The compound's structural features allow it to bind effectively to the active site of COX-II, leading to decreased prostaglandin synthesis.
- Induction of Apoptosis : The benzothiazole moiety is believed to activate apoptotic pathways by increasing reactive oxygen species (ROS) levels within cells, triggering cell death in malignant cells.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked reduction in swelling and pain compared to controls, indicating its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
